molecular formula C16H18ClNO2 B2920823 (S)-alpha-(2-naphthalenylmethyl)-proline-HCl CAS No. 679796-43-1

(S)-alpha-(2-naphthalenylmethyl)-proline-HCl

Cat. No.: B2920823
CAS No.: 679796-43-1
M. Wt: 291.78
InChI Key: ADHGINNJMRTZOI-NTISSMGPSA-N
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Description

(S)-alpha-(2-naphthalenylmethyl)-proline-HCl is a chiral compound that belongs to the class of proline derivatives It is characterized by the presence of a naphthalene ring attached to the alpha carbon of the proline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-alpha-(2-naphthalenylmethyl)-proline-HCl typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available (S)-proline and 2-naphthalenylmethyl bromide.

    Reaction Conditions: The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under inert atmosphere conditions.

    Catalysts and Reagents: A base such as sodium hydride (NaH) is used to deprotonate the proline, facilitating the nucleophilic substitution reaction with 2-naphthalenylmethyl bromide.

    Purification: The resulting product is purified using column chromatography and then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

    Automated Purification Systems: Employing automated purification systems such as high-performance liquid chromatography (HPLC) for large-scale purification.

Chemical Reactions Analysis

Types of Reactions

(S)-alpha-(2-naphthalenylmethyl)-proline-HCl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as KMnO4 in acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaH.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced naphthalene derivatives.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

(S)-alpha-(2-naphthalenylmethyl)-proline-HCl has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-alpha-(2-naphthalenylmethyl)-proline-HCl involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cellular metabolism and regulation.

Comparison with Similar Compounds

Similar Compounds

    ®-alpha-(2-naphthalenylmethyl)-proline: The enantiomer of (S)-alpha-(2-naphthalenylmethyl)-proline-HCl.

    alpha-(2-naphthalenylmethyl)-glycine: A structurally similar compound with a glycine moiety instead of proline.

    alpha-(2-naphthalenylmethyl)-alanine: Another similar compound with an alanine moiety.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both a proline moiety and a naphthalene ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-2-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c18-15(19)16(8-3-9-17-16)11-12-6-7-13-4-1-2-5-14(13)10-12;/h1-2,4-7,10,17H,3,8-9,11H2,(H,18,19);1H/t16-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHGINNJMRTZOI-NTISSMGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC3=CC=CC=C3C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(CC2=CC3=CC=CC=C3C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20987384
Record name 2-[(Naphthalen-2-yl)methyl]proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20987384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679796-43-1
Record name 2-[(Naphthalen-2-yl)methyl]proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20987384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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